molecular formula C17H11F3N2OS B2557317 2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide CAS No. 303998-24-5

2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide

Cat. No.: B2557317
CAS No.: 303998-24-5
M. Wt: 348.34
InChI Key: UWKQXUMWIHAVOQ-UHFFFAOYSA-N
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Description

2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a subject of interest in various fields of research, including medicinal chemistry and material science .

Properties

IUPAC Name

2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2OS/c18-17(19,20)12-6-8-13(9-7-12)21-15(23)14-10-24-16(22-14)11-4-2-1-3-5-11/h1-10H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKQXUMWIHAVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to the modulation of biological pathways. This interaction can result in the inhibition of enzyme activity or the activation of signaling pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the phenyl and trifluoromethyl groups in 2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide makes it unique in terms of its enhanced stability, reactivity, and biological activity compared to similar compounds .

Biological Activity

2-Phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound belongs to the thiazole family, characterized by a thiazole ring fused with a phenyl group and a trifluoromethyl substituent. Its structural formula is represented as follows:

C11H8F3NO2S\text{C}_{11}\text{H}_{8}\text{F}_{3}\text{N}\text{O}_{2}\text{S}

Anticancer Activity

Research indicates that derivatives of thiazole compounds often exhibit significant anticancer properties. For instance, studies have shown that similar compounds inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism typically involves the induction of apoptosis and cell cycle arrest.

  • Case Study : A derivative closely related to 2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating moderate activity against tumor cells .
Cell LineIC50 (µM)
MCF-792.4
A54985.0
HeLa78.5

Antibacterial Activity

The compound exhibits antibacterial properties against several pathogenic bacteria. It has been reported to have minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

  • Research Findings : In vitro studies revealed that the compound showed significant activity against E. coli and S. aureus, with inhibition zones ranging from 20 to 30 mm .
Bacterial StrainInhibition Zone (mm)
E. coli25
S. aureus22

Anti-inflammatory Activity

Anti-inflammatory effects have also been noted in studies involving thiazole derivatives. The compound has shown potential in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

  • Findings : In a study, treatment with the compound resulted in an inhibition rate of 78% for TNF-α and 89% for IL-6 compared to control groups .

The biological activity of 2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide is thought to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of apoptotic pathways.
  • Modulation of Cytokine Production : By reducing cytokine levels, it may alleviate inflammatory responses.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide?

The synthesis typically involves coupling reactions between thiazole-carboxylic acid derivatives and substituted anilines. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI or HOBt in solvents such as dichloromethane (DCM) or ethanol under nitrogen atmosphere .
  • Temperature control : Reactions often require 0–5°C for intermediate steps and room temperature for final coupling .
  • Catalysts : Triethylamine (TEA) or DMAP may enhance reaction rates . Example yields: Analogous compounds achieve 57–75% purity after column chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

  • 1H/13C NMR : Confirms substituent positions and amide bond integrity. For example, thiazole ring protons resonate at δ 7.5–8.5 ppm, while trifluoromethyl groups appear as singlets near δ 4.0 ppm .
  • TLC : Monitors reaction progress using silica gel plates with UV visualization .
  • HPLC : Assesses purity (>95%) with reverse-phase C18 columns and acetonitrile/water gradients .

Q. How do solvent polarity and catalyst selection influence amide bond formation efficiency?

Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while non-polar solvents (e.g., DCM) reduce side reactions. Catalysts like TEA neutralize HCl byproducts during coupling, increasing yields .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

SHELX software refines crystallographic data to determine bond lengths, angles, and electron density maps. For thiazole derivatives:

  • Twinned data handling : SHELXL employs twin-law matrices to correct for crystal twinning .
  • Hydrogen bonding analysis : Identifies interactions between the amide group and adjacent phenyl rings, critical for stability .

Q. What strategies optimize structure-activity relationship (SAR) studies for modified derivatives?

  • Systematic substitution : Replace the 4-trifluoromethylphenyl group with electron-withdrawing (e.g., -Cl) or donating (e.g., -OCH3) groups to assess bioactivity changes .
  • Biological assays : Test enzyme inhibition (e.g., kinase assays) and compare IC50 values across derivatives . Example: Fluorophenyl-substituted analogs show enhanced binding affinity due to hydrophobic interactions .

Q. How should researchers address contradictions in biological activity data across assays?

  • Validate assay conditions : Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .
  • Orthogonal assays : Confirm cytotoxicity via MTT and apoptosis assays to rule out false positives .
  • Solubility checks : Use dynamic light scattering (DLS) to detect aggregation artifacts .

Q. What methodologies ensure enantiomeric purity in chiral derivatives?

  • Chiral HPLC : Separates enantiomers using cellulose-based columns and hexane/isopropanol mobile phases .
  • Asymmetric synthesis : Employ chiral catalysts (e.g., L-proline) during thiazole ring formation .

Q. How can regioselectivity challenges in thiazole functionalization be mitigated?

  • Directed metalation : Use LDA (lithium diisopropylamide) at -78°C to selectively deprotonate the C5 position of the thiazole ring .
  • Protecting groups : Temporarily block reactive sites (e.g., amide nitrogen) with Boc groups during substitution .

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